![molecular formula C10H13NO4 B2393855 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol CAS No. 258853-83-7](/img/structure/B2393855.png)
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol
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Description
“1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol” is a chemical compound with the molecular formula C10H13NO4 . It is also known by other synonyms such as “1-amino-3-(1,3-dioxaindan-5-yloxy)propan-2-ol” and "2-Propanol, 1-amino-3-(1,3-benzodioxol-5-yloxy)-" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol” include a predicted density of 1.326±0.06 g/cm3 and a predicted boiling point of 414.3±45.0 °C .Scientific Research Applications
Anticancer Applications
The compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown significant anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) . Further mechanistic studies revealed that these molecules caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Synthesis of 3-amino-1-benzothiophene-2-carbonitriles
A simple one-step protocol has been developed for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitriles . This method is significant as it provides a simple and efficient approach to synthesize 3-amino-1-benzothiophene-2-carbonitriles, which are important intermediates in the synthesis of various biologically active compounds .
Synthesis of 1-benzoxazolyl-o-carboranes
The compound has been used in the FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes . This reaction provides a new approach to synthesize 1-benzoxazolyl-o-carboranes, which are important compounds with potential applications in various fields .
properties
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yloxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-4-7(12)5-13-8-1-2-9-10(3-8)15-6-14-9/h1-3,7,12H,4-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLWJNKJEZAIHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol |
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